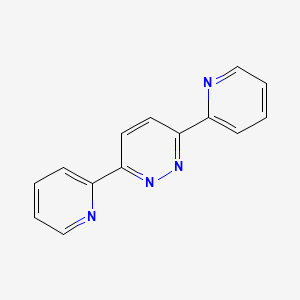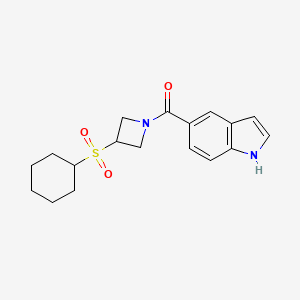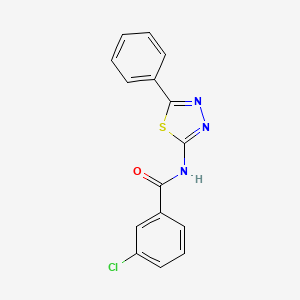
3,6-Dipiridin-2-ilpiridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-di(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered significant interest in various fields, including pharmaceuticals, materials science, and corrosion inhibition . Its structure consists of a pyridazine ring substituted with two pyridine rings at the 3 and 6 positions, which imparts unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
3,6-di(pyridin-2-yl)pyridazine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
It’s known that this compound has been synthesized and studied for its corrosion inhibition properties .
Mode of Action
It’s known that the compound has been used as a corrosion inhibitor, suggesting it interacts with metal surfaces to prevent corrosion .
Biochemical Pathways
As a corrosion inhibitor, it likely interacts with the oxidation-reduction processes that lead to corrosion .
Pharmacokinetics
As a corrosion inhibitor, its bioavailability would be more relevant to its ability to cover and protect metal surfaces .
Result of Action
As a corrosion inhibitor, its primary effect would be to prevent the oxidation of metal surfaces, thereby preventing corrosion .
Action Environment
The action of 3,6-Dipyridin-2-ylpyridazine can be influenced by environmental factors such as the presence of oxygen, humidity, and the pH of the environment . These factors can influence the efficacy and stability of 3,6-Dipyridin-2-ylpyridazine as a corrosion inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-di(pyridin-2-yl)pyridazine typically involves the inverse-electron demand Diels–Alder reaction of tetrazines with suitable dienophiles such as olefins, alkynes, or enol ethers . This reaction is known for its efficiency and selectivity, providing facile access to pyridazine derivatives. The reaction conditions often involve mild temperatures and can be conducted in various solvents, including aqueous media .
Industrial Production Methods
While specific industrial production methods for 3,6-di(pyridin-2-yl)pyridazine are not extensively documented, the scalability of the inverse-electron demand Diels–Alder reaction suggests that it can be adapted for large-scale synthesis. The use of readily available starting materials and mild reaction conditions further supports its potential for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,6-di(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 3,6-di(pyridin-2-yl)pyridazine include oxidizing agents like tetrazines and various nucleophiles for substitution reactions. The reaction conditions are typically mild, often conducted at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include disulfides from oxidation reactions and various substituted pyridazine derivatives from substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound shares a similar structure but contains a tetrazine ring instead of a pyridazine ring.
3,6-di(pyridin-2-yl)-4-(p-tolyl)-pyridazine: This derivative has an additional p-tolyl group, which alters its chemical properties and reactivity.
Uniqueness
3,6-di(pyridin-2-yl)pyridazine is unique due to its combination of pyridazine and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, including corrosion inhibition and drug discovery .
Propiedades
IUPAC Name |
3,6-dipyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-9-15-11(5-1)13-7-8-14(18-17-13)12-6-2-4-10-16-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJAINJBPIBWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2515512.png)



![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)
![5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2515523.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)

amine hydrochloride](/img/structure/B2515528.png)

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)
